molecular formula C18H19N3O4S3 B11410594 2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)-1,3-thiazol-5-amine

2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)-1,3-thiazol-5-amine

Cat. No.: B11410594
M. Wt: 437.6 g/mol
InChI Key: VFPPQTSSLIYTGL-UHFFFAOYSA-N
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Description

2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)-1,3-thiazol-5-amine is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a thiazole ring substituted with ethylsulfonyl, methylphenylsulfonyl, and pyridin-2-ylmethyl groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)-1,3-thiazol-5-amine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring can be formed through a cyclization reaction.

    Introduction of Sulfonyl Groups: The ethylsulfonyl and methylphenylsulfonyl groups can be introduced via sulfonylation reactions using appropriate sulfonyl chlorides and base catalysts.

    Attachment of Pyridin-2-ylmethyl Group: The final step may involve the nucleophilic substitution of a halogenated thiazole intermediate with pyridin-2-ylmethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)-1,3-thiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter sulfonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the thiazole ring or attached groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, sulfonyl chlorides, and amines are often employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)-1,3-thiazol-5-amine would depend on its specific biological target. Generally, compounds with thiazole rings can interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of biological pathways. The sulfonyl and pyridin-2-ylmethyl groups may enhance binding affinity and specificity to the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylsulfonyl)-4-[(4-chlorophenyl)sulfonyl]-N-(pyridin-2-ylmethyl)-1,3-thiazol-5-amine
  • 2-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)-1,3-thiazol-5-amine

Uniqueness

2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)-1,3-thiazol-5-amine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C18H19N3O4S3

Molecular Weight

437.6 g/mol

IUPAC Name

2-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-N-(pyridin-2-ylmethyl)-1,3-thiazol-5-amine

InChI

InChI=1S/C18H19N3O4S3/c1-3-27(22,23)18-21-17(28(24,25)15-9-7-13(2)8-10-15)16(26-18)20-12-14-6-4-5-11-19-14/h4-11,20H,3,12H2,1-2H3

InChI Key

VFPPQTSSLIYTGL-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC(=C(S1)NCC2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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